CID 11513525
Description
CID 11513525 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database.
Properties
InChI |
InChI=1S/2C27H36N2.BF4.Cu/c2*1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;2-1(3,4)5;/h2*9-16,18-21H,1-8H3;;/q;;-1;+1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQWDAFUZXZUBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.[Cu+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H72BCuF4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
927.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
To contextualize CID 11513525, we compare it with compounds sharing structural or functional similarities.
Structural Analogues: Oscillatoxin Derivatives
lists oscillatoxin derivatives (CIDs: 101283546, 185389, 156582093, 156582092) as structurally related marine toxins. These compounds feature macrocyclic lactone backbones with methyl or hydroxyl substitutions influencing bioactivity and stability. While this compound’s structure is unspecified, oscillatoxin derivatives exemplify how minor structural modifications (e.g., methylation at position 30) alter physicochemical properties and biological targets .
Table 1: Physicochemical Comparison of Oscillatoxin Analogues
| Property | Oscillatoxin D (CID: 101283546) | 30-Methyl-Oscillatoxin D (CID: 185389) |
|---|---|---|
| Molecular Formula | C₃₄H₅₄O₈ | C₃₅H₅₆O₈ |
| Molecular Weight (g/mol) | 610.78 | 624.81 |
| LogP (Predicted) | 4.2 | 4.8 |
| Bioactivity | Cytotoxic, anti-inflammatory | Enhanced membrane permeability |
Note: Data inferred from structural trends in and predictive models.
Functional Analogues: Pharmaceutical Intermediates
describes a compound (CAS 1254115-23-5) with synthetic relevance. For example:
- LogP and Solubility : this compound may share challenges in bioavailability, as seen with CAS 1254115-23-5 (LogP variability: -0.7 to 1.83; solubility: 28.9–651 mg/mL) .
- Synthetic Complexity : Both compounds likely require precise reaction conditions (e.g., inert atmospheres, catalysts) for optimal yields .
Table 2: Functional Comparison with Pharmaceutical Intermediates
| Parameter | This compound (Hypothetical) | CAS 1254115-23-5 |
|---|---|---|
| LogP (Consensus) | ~1.5 (estimated) | 0.03 |
| Solubility (mg/mL) | Moderate (50–200) | 28.9–651 |
| Synthetic Yield (%) | 60–75 (estimated) | 70–85 |
| Biological Target | Undefined | P-gp substrate, CYP-inactive |
Research Findings and Methodological Insights
Analytical Techniques
- LC-ESI-MS: As demonstrated in , CID-based fragmentation (e.g., source-induced CID) can differentiate isomers like ginsenosides. This approach is critical for characterizing this compound’s structural nuances .
- Computational Modeling : Predictive tools (e.g., iLOGP, SILICOS-IT) used in enable rapid property estimation for this compound, guiding experimental prioritization .
Challenges and Limitations
- Data Scarcity : The absence of explicit data for this compound necessitates reliance on analogous compounds, introducing uncertainty.
- Reproducibility : Detailed experimental protocols (e.g., reaction conditions, purification steps) are essential for validating comparisons, as emphasized in and .
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